molecular formula C12H17BFNO2 B581986 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 819057-45-9

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B581986
CAS RN: 819057-45-9
M. Wt: 237.081
InChI Key: FLMNWVXAEGUVNY-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C12H18BFO2 . It is a boric acid ester intermediate with a benzene ring .


Synthesis Analysis

The compound can be obtained through a multi-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structures of the compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

Boric acid compounds, such as this one, are very important in organic synthesis reactions. They are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved documents.

Scientific Research Applications

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been used in a variety of scientific research applications, including as a catalyst for a variety of reactions, as a reagent for the synthesis of pharmaceuticals, and as a fluorescent probe for the detection of biomolecules. It has also been used as a building block for the synthesis of other organic compounds and as a ligand for the coordination of metal ions.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several advantages for use in laboratory experiments. It is relatively easy to obtain and is relatively inexpensive. It is also relatively stable and can be stored for long periods of time without significant degradation. Additionally, this compound can be used as a catalyst in a variety of reactions, which can significantly reduce the time and cost associated with laboratory experiments.
However, this compound also has several limitations. It is volatile and can be difficult to handle in laboratory settings. Additionally, it is not very soluble in water, which can limit its use in aqueous systems.

Future Directions

The potential future directions for 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are numerous. It could be used as a catalyst in a variety of reactions, such as the synthesis of pharmaceuticals, the synthesis of other organic compounds, and the coordination of metal ions. It could also be used as a fluorescent probe for the detection of biomolecules. Additionally, further research could be conducted to better understand its mechanism of action and its potential effects on human health.

Synthesis Methods

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be synthesized in a two-step process that begins with the reaction of 4-bromo-3-fluoroaniline with 4-methyl-2-pentanone. This reaction produces 4-methyl-2-pentanone-3-fluoro-4-aniline, which is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride to produce this compound. This method of synthesis has been used in a variety of studies and experiments and has been found to be relatively simple and straightforward.

properties

IUPAC Name

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMNWVXAEGUVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660651
Record name 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

819057-45-9
Record name 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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